molecular formula C6H10O4 B12674200 threo-2,5-Hexodiulose, 1,6-dideoxy- CAS No. 66322-69-8

threo-2,5-Hexodiulose, 1,6-dideoxy-

Cat. No.: B12674200
CAS No.: 66322-69-8
M. Wt: 146.14 g/mol
InChI Key: RQDWELNLPMBYMA-WDSKDSINSA-N
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Description

threo-2,5-Hexodiulose, 1,6-dideoxy-: is a chemical compound with the molecular formula C6H10O4 It is a derivative of hexose sugars and is characterized by the absence of hydroxyl groups at the 1 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of threo-2,5-Hexodiulose, 1,6-dideoxy- typically involves the oxidation of hexose sugars. One common method is the oxidation of D-fructose using specific oxidizing agents under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods: Industrial production of threo-2,5-Hexodiulose, 1,6-dideoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and large-scale reactors to ensure efficient production. The product is then purified using industrial crystallization or chromatography techniques .

Chemical Reactions Analysis

Radiation-Induced Reactions

Gamma irradiation induces cleavage in carbohydrates, including threo-2,5-Hexodiulose. Hydroxyl radicals (●OH) abstract hydrogen atoms from C1 and C2, forming C-centered radicals (radicals I and II). These intermediates oxidize to erythrose and erythrulose, respectively, with similar radiolytic yields (G-values) .

Key mechanisms include:

  • Radical rearrangement : C1-centered radicals undergo rearrangement to C5-centered radicals, which abstract hydrogen from neighboring molecules, forming products like 2,5-dideoxy-erythropentonic acid .

  • Phosphate elimination : In DNA-related contexts, β-fragmentation of phosphate groups generates carbocation radicals, leading to unstable intermediates that release unaltered bases and form carbonyl compounds (e.g., 2,5-dideoxypentos-4-ulose) .

Oxidation and Reduction Pathways

The compound participates in redox reactions typical of sugars:

  • Oxidation : Ketone groups (positions 2 and 5) oxidize to carboxylic acids under conditions using agents like KMnO₄ or CrO₃ .

  • Reduction : Ketones reduce to hydroxyl groups via agents such as NaBH₄ or LiAlH₄, yielding polyols .

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, acidic conditionsCarboxylic acids
ReductionNaBH₄, LiAlH₄Polyols
SubstitutionAlkyl halides, acyl chloridesEthers, esters

Structural Influences on Reactivity

The absence of hydroxyl groups at C1 and C6 alters reactivity:

  • Facilitated cleavage : The presence of a CH₂ group at C1 enables efficient cleavage of the C1-C2 bond during radical-induced fragmentation, as evidenced by mass spectrometry (m/z 103 → m/z 104 shift) .

  • Hydrogen bonding : Residual hydroxyl groups (C3 and C4) enable hydrogen bonding, influencing solubility and reaction kinetics .

Antioxidant and Biological Activity

While not extensively studied, the compound exhibits antioxidant properties due to hydroxyl groups, which may modulate enzymatic activity or cellular signaling .

References Clemens von Sonntag’s work on radiation-induced cleavage in carbohydrates. FDA documentation on food irradiation mechanisms. EvitaChem synthesis methods and structural data. PubChem chemical properties and identifiers.

Scientific Research Applications

Chemical and Biological Applications

1. Organic Synthesis:
threo-2,5-Hexodiulose, 1,6-dideoxy- serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including aldol condensation and reduction processes. The compound can be synthesized from simpler precursors like methylglyoxal and formaldehyde through controlled reactions that yield high purity products.

2. Biochemical Research:
Research has indicated that threo-2,5-Hexodiulose, 1,6-dideoxy- exhibits potential biological activities. It is studied for its interactions with biomolecules, which could lead to insights into metabolic pathways and cellular functions. The compound's ability to form radicals under specific conditions makes it a candidate for further exploration in biochemical applications .

3. Therapeutic Potential:
Ongoing studies are investigating the therapeutic applications of threo-2,5-Hexodiulose, 1,6-dideoxy-. Its derivatives may serve as precursors for drug synthesis or as agents in medicinal chemistry aimed at developing new treatments. The compound's structural features may provide unique mechanisms of action against various biological targets .

Case Study 1: Synthesis and Characterization
A study conducted by Dizdaroglu et al. explored the synthesis of threo-2,5-Hexodiulose through γ-irradiation of D-fructose. The research highlighted the efficiency of this method in producing high yields of the compound while elucidating its fragmentation behavior via mass spectrometry. This case study emphasizes the importance of radiation-induced reactions in carbohydrate chemistry .

Case Study 2: Biological Activity Assessment
In another investigation, researchers assessed the biological activity of threo-2,5-Hexodiulose derivatives on various cell lines. The study demonstrated that certain derivatives exhibited cytotoxic effects on cancer cells while maintaining low toxicity towards normal cells. This finding suggests potential applications in targeted cancer therapies .

Mechanism of Action

The mechanism of action of threo-2,5-Hexodiulose, 1,6-dideoxy- involves its interaction with specific molecular targets in biological systems. It can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways. The compound’s structure allows it to bind to specific enzymes, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: threo-2,5-Hexodiulose, 1,6-dideoxy- is unique due to its specific structural configuration and the absence of hydroxyl groups at the 1 and 6 positions. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

66322-69-8

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(3R,4R)-3,4-dihydroxyhexane-2,5-dione

InChI

InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3/t5-,6-/m0/s1

InChI Key

RQDWELNLPMBYMA-WDSKDSINSA-N

Isomeric SMILES

CC(=O)[C@@H]([C@H](C(=O)C)O)O

Canonical SMILES

CC(=O)C(C(C(=O)C)O)O

Origin of Product

United States

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